N,N-dimethyl-2-methylsulphonylethylamine

Synthetic Chemistry Reaction Optimization Yield Comparison

N,N-Dimethyl-2-methylsulphonylethylamine (CAS 6116-74-1, C5H13NO2S, MW 151.23 g/mol) is an aliphatic amine characterized by a dimethylamino group attached to a 2-methylsulfonylethyl moiety. This structure features a terminal sulfone group, providing chemical stability distinct from its sulfoxide or thioether analogs.

Molecular Formula C5H13NO2S
Molecular Weight 151.23 g/mol
Cat. No. B8575173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-methylsulphonylethylamine
Molecular FormulaC5H13NO2S
Molecular Weight151.23 g/mol
Structural Identifiers
SMILESCN(C)CCS(=O)(=O)C
InChIInChI=1S/C5H13NO2S/c1-6(2)4-5-9(3,7)8/h4-5H2,1-3H3
InChIKeyICUCTTKYLZRAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-2-methylsulphonylethylamine: Procurement and Chemical Selection Overview


N,N-Dimethyl-2-methylsulphonylethylamine (CAS 6116-74-1, C5H13NO2S, MW 151.23 g/mol) is an aliphatic amine characterized by a dimethylamino group attached to a 2-methylsulfonylethyl moiety . This structure features a terminal sulfone group, providing chemical stability distinct from its sulfoxide or thioether analogs . Its primary research application is as an alkylating agent in nucleophilic substitution reactions, where it introduces a 2-(dimethylamino)ethyl fragment into target molecules, serving as a key intermediate in synthetic organic and medicinal chemistry .

N,N-Dimethyl-2-methylsulphonylethylamine: Critical Differentiation from In-Class Analogs


In-class substitution of N,N-dimethyl-2-methylsulphonylethylamine with structurally similar sulfonylethylamine derivatives introduces critical variations in physicochemical and functional properties. Altering the amine's degree of substitution (e.g., primary vs. tertiary) or the sulfonyl alkyl chain length significantly impacts basicity (pKa), lipophilicity (LogP), and reactivity as an alkylating agent. For instance, while N,N-dimethylethanesulfonamide and N-methyl-2-(methylsulfonyl)ethylamine share the sulfonamide core, their different substitution patterns yield distinct physical states, boiling points, and LogP values [1]. These differences directly affect solubility, stability in reaction media, and the efficiency of downstream coupling reactions, underscoring the need for precise compound selection based on empirical, quantitative differentiation rather than generic class assumptions.

Quantitative Comparative Evidence for N,N-Dimethyl-2-methylsulphonylethylamine


Synthesis Yield: Comparative Efficiency in Sulfonamide Formation

The synthesis of N,N-dimethyl-2-methylsulphonylethylamine via reaction of N,N-dimethylethanolamine with methanesulfonyl chloride achieves an 80% isolated yield . This efficiency provides a baseline for process comparison, although direct quantitative yield data for the synthesis of close analogs (e.g., N-methyl-2-(methylsulfonyl)ethylamine) under identical conditions is not available in the current literature. The mesylate leaving group in this compound is generally considered to have reactivity comparable to halides in SN2 reactions, but this is a class-level inference rather than a direct head-to-head comparison [1].

Synthetic Chemistry Reaction Optimization Yield Comparison

Physicochemical Property Differentiation: Molecular Weight and Physical State

N,N-dimethyl-2-methylsulphonylethylamine has a molecular weight of 151.23 g/mol and is typically supplied as a high-purity solid . This contrasts with N,N-dimethylethanesulfonamide, which has a lower molecular weight (137.20 g/mol) and is a liquid , and with N-methyl-2-(methylsulfonyl)ethylamine, which has a molecular weight of 137.20 g/mol and a boiling point of 288°C [1].

Physicochemical Properties Material Science Formulation

Lipophilicity Comparison: Predicted LogP Values

Predicted LogP values for N,N-dimethyl-2-methylsulphonylethylamine (estimated via its analog 2-(dimethylamino)ethyl methanesulfonate) are in the range of 1.5 to 2.2, reflecting moderate lipophilicity. In contrast, the secondary amine analog N-methyl-2-(methylsulfonyl)ethylamine has a reported LogP of 0.72210, indicating significantly lower lipophilicity [1]. The N,N-dimethyl sulfonamide N,N-dimethylethanesulfonamide shows a consensus LogP of 0.19, which is even lower .

ADME Lipophilicity Drug Design

Application in Antibody-Drug Conjugate (ADC) Linker Technology

A methylsulfonylethylamine-modified MAC self-elimination system was applied to a valine-alanine linker to construct a quaternary ammonium ADC (HER2-11) [1]. This ADC combines stability and cleavability, optimizing the linker and improving the in vitro cellular activity of conventional quaternary ammonium ADCs [1].

Antibody-Drug Conjugates Linker Chemistry Self-Elimination

Optimal Application Scenarios for N,N-Dimethyl-2-methylsulphonylethylamine


Synthetic Intermediate for Alkylation Reactions

Due to its established 80% synthetic yield and its functional role as an alkylating agent with a good mesylate leaving group, this compound is best suited as a reagent for introducing the 2-(dimethylamino)ethyl moiety into more complex molecules via nucleophilic substitution. This is particularly relevant in medicinal chemistry for generating focused libraries for structure-activity relationship (SAR) studies where the dimethylamine pharmacophore is of interest .

Precursor for ADC Linker Development

The compound's application in constructing a methylsulfonylethylamine-modified self-elimination linker for ADCs (HER2-11) positions it as a valuable starting material for bioconjugation research. Researchers developing novel ADC linkers that require a balance of stability and cleavability can leverage this compound's demonstrated utility in this specific, high-value application area [1].

Physicochemical Probe for Drug Design

Given its predicted higher lipophilicity (LogP ~1.5-2.2) compared to less substituted analogs (LogP 0.19-0.72), this compound can be employed as a physicochemical probe to investigate the impact of increased lipophilicity on membrane permeability, cellular uptake, and overall ADME properties in early-stage drug discovery programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-dimethyl-2-methylsulphonylethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.